N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide
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Description
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide is a useful research compound. Its molecular formula is C27H23N3O2S and its molecular weight is 453.56. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Research on related heterocyclic compounds, such as 1,3,4-oxadiazole and pyrazole derivatives, highlights the significance of these structures in scientific investigations. These compounds have been synthesized and characterized for their pharmacological potentials, including toxicity assessment, tumor inhibition, and antioxidant activities. For instance, specific compounds demonstrated moderate inhibitory effects across various assays, indicating their utility in exploring the structural activity relationships of similar chemical entities (M. Faheem, 2018). The synthesis routes often involve intricate reactions, providing valuable insights into the chemistry of related compounds and their potential modifications for enhanced biological activity.
Biological Evaluation
The biological evaluation of related compounds has shown promising results in various fields, including anticancer, anti-inflammatory, and analgesic activities. Certain N-aryl hydrazones and their thiazolidinone derivatives have been prepared and tested for their antioxidant, anti-inflammatory, and analgesic activities, demonstrating the therapeutic potentials of structurally similar compounds (Chidananda Nandagokula et al., 2012). These studies are crucial for understanding the pharmacological relevance of the chemical features present in the compound of interest, enabling the design of more effective and safer drugs.
Pharmacological Potential
Investigations into the pharmacological potential of similar compounds have revealed their capabilities in inhibiting tumor growth, suggesting a pathway to new cancer therapeutics. For example, selenylated imidazo[1,2-a]pyridines were designed with promising activity against breast cancer cells, underscoring the importance of such compounds in developing novel chemotherapy agents (G. Almeida et al., 2018). This research illustrates the potential application of the compound for cancer treatment, highlighting the need for further study to fully realize its capabilities.
Properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-naphthalen-1-yl-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O2S/c1-18-12-13-23(32-2)25-26(18)33-27(29-25)30(17-19-7-6-14-28-16-19)24(31)15-21-10-5-9-20-8-3-4-11-22(20)21/h3-14,16H,15,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQAEPGCUCUJED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CN=CC=C3)C(=O)CC4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.